Ethyl 2,3-dicyano-4,4-dimethylpentanoate
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Overview
Description
Ethyl 2,3-dicyano-4,4-dimethylpentanoate is an organic compound with the molecular formula C11H16N2O2. It is a derivative of pentanoic acid and contains two cyano groups and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dicyano-4,4-dimethylpentanoate typically involves the reaction of 2,3-dicyano-4,4-dimethylpentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dicyano-4,4-dimethylpentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dicyano-4,4-dimethylpentanoic acid.
Reduction: Formation of 2,3-diamino-4,4-dimethylpentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,3-dicyano-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive cyano groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2,3-dicyano-4,4-dimethylpentanoate exerts its effects involves interactions with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3-dimethylpentanoate
- Ethyl 3,4-dimethylpentanoate
- Ethyl 2,4-dimethylpentanoate
Uniqueness
Ethyl 2,3-dicyano-4,4-dimethylpentanoate is unique due to the presence of two cyano groups, which impart distinct reactivity compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
52685-35-5 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 2,3-dicyano-4,4-dimethylpentanoate |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-10(14)8(6-12)9(7-13)11(2,3)4/h8-9H,5H2,1-4H3 |
InChI Key |
KSRNRCCXJREBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C#N)C(C)(C)C |
Origin of Product |
United States |
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